molecular formula C16H20F3N3O3S B4586647 4-ethoxy-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide

4-ethoxy-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide

Cat. No.: B4586647
M. Wt: 391.4 g/mol
InChI Key: YEJOBQWLUNDGFM-UHFFFAOYSA-N
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Description

4-ethoxy-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide is a useful research compound. Its molecular formula is C16H20F3N3O3S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.11774717 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research demonstrates that derivatives of the mentioned compound have been synthesized and evaluated for their potential anti-inflammatory and analgesic effects. One study found that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib, a well-known anti-inflammatory drug. This suggests the potential for developing therapeutic agents from these compounds (Ş. Küçükgüzel et al., 2013).

Anticancer Properties

Another area of interest is the application of benzenesulfonamide derivatives in cancer treatment. Studies have shown that certain derivatives can exhibit modest inhibition of HCV NS5B RdRp activity, suggesting a potential role in anticancer and antiviral therapies. Specifically, some compounds were screened for their anticancer activity against human tumor cell lines, indicating the potential to develop new therapeutic agents with anticancer properties (Ş. Küçükgüzel et al., 2013).

Photodynamic Therapy Applications

Derivatives have also been explored for their use in photodynamic therapy (PDT), a treatment approach that uses light-sensitive compounds to produce reactive oxygen species and kill cancer cells. Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in the treatment of cancer through PDT (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Antimicrobial and Antifungal Activity

Furthermore, some benzenesulfonamide derivatives have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown promising results against various bacteria and fungi, suggesting their potential use as antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).

COX-2 Inhibition for Anti-inflammatory Applications

Additionally, research into 1,5-diarylpyrazoles containing substituted benzenesulfonamide moieties has identified compounds with selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. These findings indicate the potential for developing new anti-inflammatory drugs (M. Pal et al., 2003).

Properties

IUPAC Name

4-ethoxy-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O3S/c1-3-25-13-5-7-14(8-6-13)26(23,24)20-9-4-10-22-12(2)11-15(21-22)16(17,18)19/h5-8,11,20H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJOBQWLUNDGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.